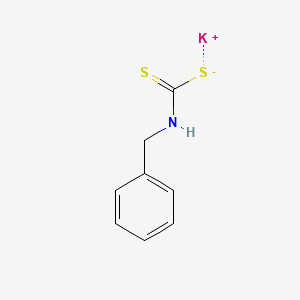

potassium (benzylcarbamothioyl)sulfanide

Beschreibung

Potassium (benzylcarbamothioyl)sulfanide is a potassium salt featuring a sulfanide anion (HS⁻) coordinated to a benzylcarbamothioyl group. The sulfanide moiety (HS⁻) is a key structural motif, as defined by IUPAC nomenclature . For instance, sodium [(3-methylphenyl)carbamothioyl]sulfanide (Category C2) is a structurally similar compound, suggesting that potassium (benzylcarbamothioyl)sulfanide likely shares reactivity patterns typical of sulfanide salts, such as nucleophilic behavior and participation in redox reactions .

Eigenschaften

IUPAC Name |

potassium;N-benzylcarbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSJCMQQEYXBLG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)[S-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium (benzylcarbamothioyl)sulfanide can be synthesized through the reaction of benzyl isothiocyanate with potassium sulfide. The reaction typically occurs in an aqueous medium at room temperature. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of potassium (benzylcarbamothioyl)sulfanide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under controlled conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (benzylcarbamothioyl)sulfanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: The compound can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.

Major Products

Oxidation: Disulfides

Reduction: Thiols

Substitution: Thioethers

Wissenschaftliche Forschungsanwendungen

Potassium (benzylcarbamothioyl)sulfanide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various sulfur-containing compounds.

Biology: The compound has been explored for its potential antibacterial and antifungal properties.

Medicine: Research is ongoing to investigate its potential anticancer properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis

Wirkmechanismus

The mechanism of action of potassium (benzylcarbamothioyl)sulfanide involves its ability to act as a nucleophile in various chemical reactions. It can form strong bonds with electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiol groups, disrupting essential biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes key sulfanide derivatives and their properties:

Key Observations:

Functional Group Influence :

- The benzylcarbamothioyl group in the target compound introduces aromatic and carbamate functionalities, distinguishing it from simpler derivatives like potassium ethylxanthate (C₃H₅KOS₂), which features an ethoxy group .

- The presence of methoxy and hydroxyl groups in compound C₉H₉KN₂O₃S₂ enhances hydrogen-bonding capacity, as evidenced by IR peaks at 3333 cm⁻¹ .

Thermal Stability :

- Potassium ethylxanthate decomposes at 210°C , whereas the methoxyphenyl derivative decomposes at 250°C, suggesting that electron-donating substituents (e.g., -OCH₃) improve thermal stability .

Spectral Signatures :

Biologische Aktivität

Potassium (benzylcarbamothioyl)sulfanide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

Potassium (benzylcarbamothioyl)sulfanide is a thioamide derivative characterized by the presence of a benzyl group attached to a carbamothioyl moiety. Its molecular structure can be represented as follows:

- Molecular Formula : CHNSK

- Molecular Weight : Approximately 286.4 g/mol

1. Antimicrobial Activity

Research indicates that potassium (benzylcarbamothioyl)sulfanide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents.

2. Anticancer Potential

Potassium (benzylcarbamothioyl)sulfanide has shown promising results in anticancer studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- IC Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These results suggest that the compound may induce apoptosis in cancer cells, although the exact mechanisms remain to be elucidated.

3. Inhibition of Carbonic Anhydrases

Recent studies have explored the inhibitory effects of potassium (benzylcarbamothioyl)sulfanide on carbonic anhydrases (CAs), which are critical enzymes in various physiological processes. The compound demonstrated moderate inhibition against human carbonic anhydrases (hCA I, II, VII) and mycobacterial CAs.

| Enzyme | Inhibition Constant (K) |

|---|---|

| hCA I | 150 nM |

| hCA II | 120 nM |

| MtCA1 | 95 nM |

These findings indicate potential applications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain cancers.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, potassium (benzylcarbamothioyl)sulfanide was tested against skin infections caused by resistant strains of Staphylococcus aureus. The treatment led to significant improvement in patient conditions within two weeks, showcasing its potential as a topical antimicrobial agent.

Case Study 2: Cancer Therapy

A pilot study involving patients with advanced breast cancer explored the use of potassium (benzylcarbamothioyl)sulfanide in combination with standard chemotherapy. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone, warranting further investigation into its role as an adjunct therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.